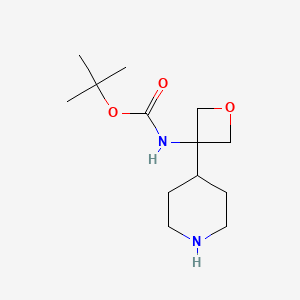

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate” is a chemical compound with the CAS Number: 2418658-99-6 . It has a molecular weight of 256.35 . It is available in powder form .

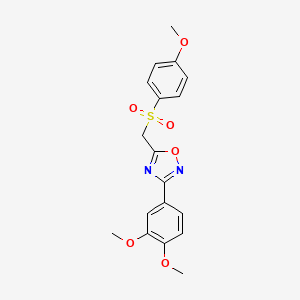

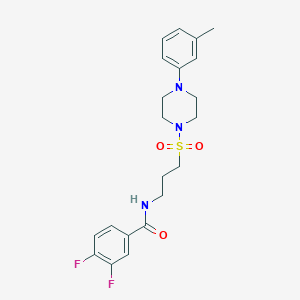

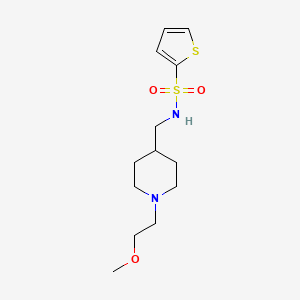

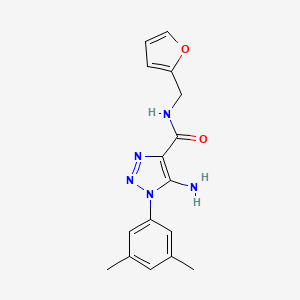

Molecular Structure Analysis

The IUPAC name of the compound is tert-butyl (3- (piperidin-4-yl)oxetan-3-yl)carbamate . The InChI code is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3, (H,15,16) .

Physical And Chemical Properties Analysis

As mentioned earlier, “this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 256.35 .

Aplicaciones Científicas De Investigación

Photocatalytic Applications

Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate is used in photoredox-catalyzed amination, particularly with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process leads to the assembly of 3-aminochromones under mild conditions, which are crucial in diverse amino pyrimidine construction, enhancing photocatalyzed protocols (Wang et al., 2022).

Crystallographic Studies

This compound is part of the isostructural family of compounds used in crystallographic studies. For instance, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate have been studied for their molecular linkages via hydrogen and halogen bonds (Baillargeon et al., 2017).

Synthesis of Biologically Active Compounds

This chemical serves as an important intermediate in the synthesis of biologically active compounds. For example, it's used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in crizotinib and other compounds (Kong et al., 2016).

Asymmetric Synthesis

It plays a role in asymmetric synthesis, as seen in the efficient and practical asymmetric synthesis of 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate. This compound is a useful intermediate for the synthesis of nociceptin antagonists (Jona et al., 2009).

Drug Intermediate Synthesis

It is used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs (Zhang et al., 2018).

Antibacterial and Anthelmintic Activity Studies

This compound was synthesized and screened for its in vitro antibacterial and anthelmintic activity. The study provides insights into its potential medicinal applications (Sanjeevarayappa et al., 2015).

Natural Product Synthesis

It is also used in the synthesis of natural product derivatives, such as an intermediate in jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing a range of biological processes .

Mode of Action

It has been suggested that the compound may induce depolarization of the bacterial cytoplasmic membrane, leading to a dissipation of the bacterial membrane potential

Biochemical Pathways

The compound’s potential to disrupt bacterial membrane potential suggests it may interfere with energy production and other processes reliant on membrane potential .

Pharmacokinetics

The compound is stored under inert gas at 2–8 °C , suggesting that it may have specific storage requirements to maintain stability and efficacy.

Result of Action

The compound’s potential to disrupt bacterial membrane potential suggests it may have bactericidal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate. For instance, the compound is stored under inert gas at 2–8 °C , indicating that temperature and atmospheric conditions may affect its stability and efficacy.

Propiedades

IUPAC Name |

tert-butyl N-(3-piperidin-4-yloxetan-3-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-13(8-17-9-13)10-4-6-14-7-5-10/h10,14H,4-9H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBZEFVVMNMJNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2407097.png)

![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidylmethyl)chromen-3-yloxy]benzoate](/img/structure/B2407098.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)

![1-(4-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2407108.png)